molecular formula C21H22O3S B11432502 Ethyl 4'-ethyl-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

Ethyl 4'-ethyl-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B11432502
M. Wt: 354.5 g/mol
InChI Key: SVVGENASNDJHSL-UHFFFAOYSA-N
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Description

ETHYL 6-(4-ETHYLPHENYL)-2-OXO-4-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-(4-ETHYLPHENYL)-2-OXO-4-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the thiophene group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Functionalization of the cyclohexene ring:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-(4-ETHYLPHENYL)-2-OXO-4-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the double bonds in the cyclohexene ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the development of pharmaceuticals or as a tool in biochemical research.

    Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which ETHYL 6-(4-ETHYLPHENYL)-2-OXO-4-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 6-(4-METHYLPHENYL)-2-OXO-4-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE
  • ETHYL 6-(4-PROPYLPHENYL)-2-OXO-4-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE

Uniqueness

ETHYL 6-(4-ETHYLPHENYL)-2-OXO-4-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as in the development of new pharmaceuticals or materials.

Properties

Molecular Formula

C21H22O3S

Molecular Weight

354.5 g/mol

IUPAC Name

ethyl 6-(4-ethylphenyl)-2-oxo-4-thiophen-2-ylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C21H22O3S/c1-3-14-7-9-15(10-8-14)17-12-16(19-6-5-11-25-19)13-18(22)20(17)21(23)24-4-2/h5-11,13,17,20H,3-4,12H2,1-2H3

InChI Key

SVVGENASNDJHSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OCC)C3=CC=CS3

Origin of Product

United States

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